molecular formula C10H8F3NO4 B6341211 4-Nitro-2-trifluoromethyl-benzoic acid ethyl ester CAS No. 1214346-72-1

4-Nitro-2-trifluoromethyl-benzoic acid ethyl ester

Cat. No.: B6341211
CAS No.: 1214346-72-1
M. Wt: 263.17 g/mol
InChI Key: CVJQMSYJJXNCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-2-trifluoromethyl-benzoic acid ethyl ester: is an organic compound with the molecular formula C10H8F3NO4 and a molecular weight of 263.17 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoic acid ethyl ester framework. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Nitro-2-trifluoromethyl-benzoic acid ethyl ester typically involves the esterification of 4-Nitro-2-trifluoromethyl-benzoic acid. One common method includes the reaction of 4-Nitro-2-trifluoromethyl-benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-trifluoromethyl-benzoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Scientific Research Applications

4-Nitro-2-trifluoromethyl-benzoic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-2-trifluoromethyl-benzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison: 4-Nitro-2-trifluoromethyl-benzoic acid ethyl ester is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its acid and methyl ester counterparts. The presence of the ethyl ester group makes it more suitable for certain synthetic applications where ester functionality is required .

Properties

IUPAC Name

ethyl 4-nitro-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO4/c1-2-18-9(15)7-4-3-6(14(16)17)5-8(7)10(11,12)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJQMSYJJXNCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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